molecular formula C7H7N3 B099809 N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE CAS No. 17466-20-5

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE

Cat. No.: B099809
CAS No.: 17466-20-5
M. Wt: 133.15 g/mol
InChI Key: RVRJEKAFWDHMGP-UHFFFAOYSA-N
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Description

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the class of 2-aminopyrimidine derivatives, which are known for their broad-spectrum antimicrobial properties .

Chemical Reactions Analysis

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include methylsulfonyl derivatives and guanidines .

Comparison with Similar Compounds

Biological Activity

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a propyne group. This structural feature is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several areas:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 and MCF-7, indicating strong potential for further development as anticancer agents .
  • Antimicrobial Properties : Some studies suggest that pyrimidine derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound may provide a scaffold for developing new antibiotics .
  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes such as thymidine phosphorylase and matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and inflammation .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several possible pathways have been identified:

  • Cell Cycle Arrest : Some pyrimidine derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
  • Nitric Oxide Production Modulation : Studies have shown that certain pyrimidines can influence nitric oxide (NO) biosynthesis in immune cells, which could affect inflammatory responses .

Research Findings and Case Studies

StudyFindingsNotes
Inhibitory effects on NO production in mouse peritoneal cells.Significant suppression observed with certain derivatives.
Antiproliferative effects on MDA-MB-231 cells with IC50 values < 5 µM.Indicates potential for targeted cancer therapy.
Inhibition of MMPs associated with cancer metastasis.Suggests role in preventing tumor spread.

Toxicity and Pharmacokinetics

Preliminary studies indicate that this compound exhibits low toxicity profiles in animal models, with no acute toxicity observed at high doses (up to 2000 mg/kg). Pharmacokinetic studies reveal moderate oral bioavailability and clearance rates, suggesting that further optimization could enhance therapeutic efficacy .

Properties

IUPAC Name

N-prop-2-ynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-4-8-7-9-5-3-6-10-7/h1,3,5-6H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRJEKAFWDHMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-aminopyrimidine (2 g, 20.67 mmol) and propargyl bromide (23 mL, 20.67 mmol) in ethanol (30 mL) was heated to reflux for about 23 hours. The formed precipitate was collected by filtration, washed with ethanol and was recrystallized from ethanol. To the vacuum dried crystals was added water (10 mL) and 10% aqueous sodium hydroxide (5 mL) and the mixture was stirred at room temperature for about 30 min. The solid was collected by filtration, washed with water and was re-crystalized from water to provide Example 642. MS (ESI): m/z 134 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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